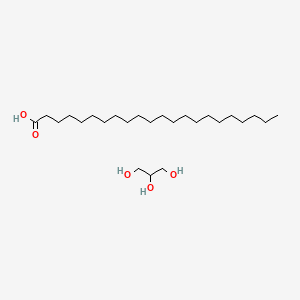
Didocosanoin
概要
説明
Didocosanoin is a diacylglycerol that contains the saturated 22-carbon fatty acid docosanoic acid at two positions . It is a naturally occurring molecule found in a variety of plants and has been studied for its potential therapeutic applications.
Molecular Structure Analysis
Didocosanoin has a molecular formula of C47H92O5 . Its structure includes two docosanoic acid molecules esterified with a glycerol molecule . The detailed structural analysis is not available in the search results.
Physical And Chemical Properties Analysis
Didocosanoin has a molecular weight of 737.2 Da . It is a solid substance with a density of 0.9±0.1 g/cm³ . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
科学的研究の応用
Drug Discovery and Development
Didocosanoin's role in drug discovery is not directly mentioned, but the process of drug discovery itself has evolved significantly over time. Advancements in molecular biology and genomic sciences have had a profound impact on drug discovery, leading to the development of new therapeutic agents for various diseases (Drews, 2000). This context is essential for understanding the broader scientific landscape in which didocosanoin might be studied.
Design of Studies in Public Health Policy Research
Although not directly linked to didocosanoin, the design of difference in difference (DID) studies offers a framework potentially useful for researching didocosanoin's effects in public health settings. DID designs are crucial for studying causal relationships in areas where randomized controlled trials are impractical or unethical (Wing, Simon, & Bello-Gomez, 2018).
Basic Science's Role in Medicine Development
The significance of basic science in developing new medicines, such as understanding the structure and function of molecules, is noteworthy. This research has led to the identification of novel therapeutic targets, which could be relevant for didocosanoin's application in medicine (Samuelsson, 2012).
Drug Interaction Management in Clinical Trials
The Metabolism and Transport Drug Interaction Database (DIDB) is a tool for managing drug interactions in new drugs during clinical trials. This database could be instrumental in understanding and managing didocosanoin's interactions with other drugs (Hachad, Ragueneau-Majlessi, & Levy, 2010).
PET and Drug Research
Positron Emission Tomography (PET) has emerged as a powerful tool in drug research, offering insights into pharmacokinetic and pharmacodynamic events. This technology could be utilized for investigating didocosanoin's effects in humans and animals (Fowler et al., 1999).
Algal Systems in Wastewater Treatment
Algal production systems for wastewater treatment represent an example of school-based scientific research. While not directly linked to didocosanoin, this research area demonstrates the potential of natural products in environmental applications, which might include didocosanoin in future studies (Paton, 1994).
Limitations of Animal Studies in Predicting Human Toxicity
The limitations of animal studies in predicting human toxicity in clinical trials highlight the need for alternative research methods. This understandingis vital when considering the safety and efficacy of compounds like didocosanoin (Norman, 2019).
Early Nucleoside Reverse Transcriptase Inhibitors
Though not specific to didocosanoin, the history of nucleoside reverse transcriptase inhibitors for HIV treatment shows how scientific discovery and drug development can lead to significant advancements in medicine. This pathway could be analogous to potential future applications of didocosanoin (Martin et al., 2010).
Marine Natural Products in Drug Development
Marine natural products, like the didemnins, demonstrate the potential of natural substances in drug development, including antitumor and antiviral activities. This research area might be relevant to the study of didocosanoin and its possible applications (Lee et al., 2012).
Society for Research on Nicotine and Tobacco
While not directly related to didocosanoin, the research on nicotine and tobacco reflects the complex interplay of biological, behavioral, and social sciences in understanding substance effects. Insights from this field could inform research methodologies applicable to didocosanoin (Perkins et al., 1996).
Diderot: A Parallel DSL for Image Analysis and Visualization
Although not directly involving didocosanoin, the Diderot parallel domain-specific language for biomedical image analysis and visualization could be a valuable tool in analyzing and visualizing data related to didocosanoin research (Chiw et al., 2012).
Ethics of Animal Research
The ethical considerations in animal research are crucial for any study involving new substances like didocosanoin. Understanding these ethical frameworks is important for conducting responsible research (Festing & Wilkinson, 2007).
Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network's focus on correlating drug response with genetic variation could be relevant for understanding individual responses to didocosanoin, especially in terms of personalized medicine (Giacomini et al., 2007).
特性
IUPAC Name |
docosanoic acid;propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;4-1-3(6)2-5/h2-21H2,1H3,(H,23,24);3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNVYIUJKRRNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64366-79-6, 446021-95-0 | |
| Record name | 1,2,3-Propanetriol, homopolymer, docosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64366-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Propanetriol, homopolymer, monodocosanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446021-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyceryl dibehenate | |
CAS RN |
77538-19-3, 99880-64-5 | |
| Record name | Glycerol behenate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77538-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl dibehenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099880645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

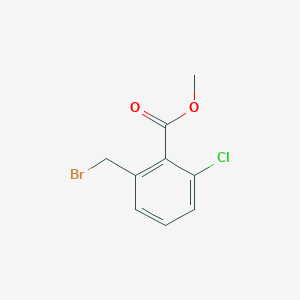


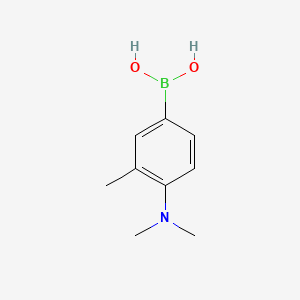

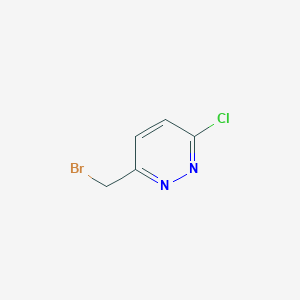
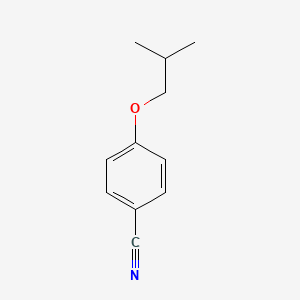


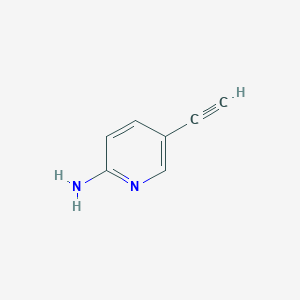
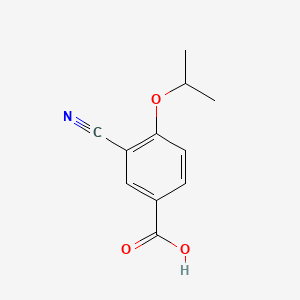

![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)